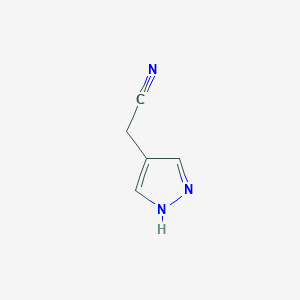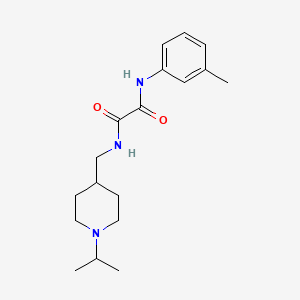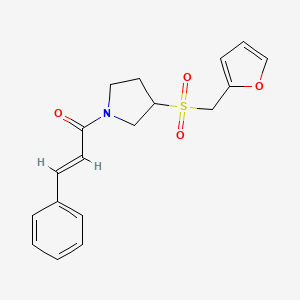
tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1784037-40-6 . It has a molecular weight of 258.32 . The compound is also known by its IUPAC name, which is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 333.4±12.0 °C at 760 mmHg . The compound has a molar refractivity of 66.0±0.3 cm³ . It has 6 H bond acceptors and 2 H bond donors . The compound has 5 freely rotating bonds . Its polar surface area is 82 Ų . The compound’s polarizability is 26.2±0.5 10^-24 cm³ . Its surface tension is 43.3±3.0 dyne/cm . The compound’s molar volume is 226.2±3.0 cm³ .
科学的研究の応用
Applications in N-heterocycle Synthesis
Chiral sulfinamides, notably tert-butanesulfinamide, are paramount in the stereoselective synthesis of amines and their derivatives, playing a crucial role in asymmetric N-heterocycle synthesis via sulfinimines. This methodology facilitates the creation of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are pivotal in natural products and therapeutically relevant compounds (R. Philip et al., 2020).
Biodegradation and Environmental Fate
The study of ethyl tert-butyl ether (ETBE) in soil and groundwater has highlighted the aerobic biodegradation pathways that can also be relevant to similar compounds like tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. Microorganisms capable of degrading these substances can potentially be used in bioaugmentation strategies to remediate contaminated environments (S. Thornton et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in the compound , is widely utilized in medicinal chemistry for its versatility in exploring pharmacophore space due to sp^3-hybridization. This structural motif contributes significantly to the stereochemistry of molecules, enhancing their three-dimensional coverage and, by extension, their biological activity. Compounds featuring the pyrrolidine scaffold, including its derivatives, are under continuous investigation for their potential in treating human diseases (Giovanna Li Petri et al., 2021).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that the compound can be used as a building block in the synthesis of several novel organic compounds, which suggests that it may interact with its targets to induce chemical reactions.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
Given its potential use as a building block in the synthesis of several novel organic compounds, it can be inferred that the compound may induce a variety of molecular and cellular changes.
Action Environment
It is known that the compound is a solid at room temperature, suggesting that its physical state and potentially its action may be influenced by temperature.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-oxopentanoate with 3-aminopyrrolidine-1-carboxylic acid, followed by the addition of methoxyacetic acid and subsequent reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 3-oxopentanoate", "3-aminopyrrolidine-1-carboxylic acid", "methoxyacetic acid", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl 3-oxopentanoate is reacted with 3-aminopyrrolidine-1-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Methoxyacetic acid is added to the reaction mixture and the resulting intermediate is heated to promote intramolecular cyclization to form the pyrrolidine ring.", "Step 3: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate." ] } | |
CAS番号 |
1784037-40-6 |
分子式 |
C12H22N2O4 |
分子量 |
258.318 |
IUPAC名 |
tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 |
InChIキー |
YZHXQTXXFNOLGF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)
![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)